molecular formula C8H10N2OS B1200259 Tenilsetam CAS No. 86696-86-8

Tenilsetam

Cat. No.: B1200259
CAS No.: 86696-86-8
M. Wt: 182.25 g/mol
InChI Key: BBACKDMGYMXYLE-UHFFFAOYSA-N
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Description

Chemical Structure and Mechanism of Action Tenilsetam (CAS 997: (±)-3-(2-thienyl)-2-piperazinone) is a nootropic agent and advanced glycation end-product (AGE) inhibitor with a molecular formula of C₈H₁₀N₂OS and a molecular weight of 182.24 . It primarily acts by covalently binding to glycated proteins, blocking reactive sites involved in AGE-mediated protein crosslinking, which is critical in Alzheimer’s disease (AD) pathology . This inhibition reduces amyloid-β aggregation and suppresses microglial activation, thereby mitigating neuroinflammation .

Therapeutic Applications this compound has demonstrated efficacy in improving cognitive processing in elderly patients, as shown by enhanced N2-P300 amplitudes in event-related potentials (ERPs), indicating improved neural resource allocation . However, clinical trials for diabetic retinopathy were discontinued despite promising inhibition of AGE-related capillary damage .

Preparation Methods

Primary Synthetic Route for Tenilsetam

The most widely documented synthesis of this compound involves a two-step sequence: (1) cyclization of ethyl 2-(2-thienyl)glyoxylate with ethylenediamine and (2) catalytic hydrogenation of the intermediate tetrahydropyrazinone .

Cyclization Reaction: Formation of 3-(2-Thienyl)-1,2,5,6-Tetrahydropyrazin-2-one

The synthesis initiates with the condensation of ethyl 2-(2-thienyl)glyoxylate (I) and ethylenediamine (II) in refluxing ethanol. This exothermic reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon, followed by cyclodehydration to form the six-membered tetrahydropyrazinone ring (III).

Key Reaction Parameters

  • Solvent: Anhydrous ethanol (reflux, ~78°C)

  • Molar Ratio: Stoichiometric equivalence of (I) and (II)

  • Reaction Time: Typically 4–6 hours under reflux

The thienyl group’s electron-rich nature facilitates charge stabilization during cyclization, while ethanol acts as both solvent and proton donor to promote imine formation .

Reduction Reaction: Catalytic Hydrogenation to this compound

The intermediate 3-(2-thienyl)-1,2,5,6-tetrahydropyrazin-2-one (III) undergoes hydrogenation using Raney nickel (Ra-Ni) under high-pressure H2\text{H}_2 (50 bar) in hot ethanol (~70°C) . This step saturates the 1,2,5,6-tetrahydropyrazinone ring to yield the final piperazine-2-one structure of this compound.

Optimized Hydrogenation Conditions

ParameterSpecification
CatalystRaney Nickel (Ra-Ni)
Hydrogen Pressure50 bar
Temperature70°C
SolventEthanol
Reaction Duration8–12 hours

The choice of Ra-Ni over palladium or platinum catalysts minimizes over-reduction risks while maintaining regioselectivity for the target saturations .

Analysis of Preparation Methods

Reaction Mechanism Insights

The cyclization step follows a nucleophilic acyl substitution mechanism (Figure 1):

  • Nucleophilic Attack: Ethylenediamine’s primary amine attacks the glyoxylate ester’s carbonyl carbon.

  • Tetrahedral Intermediate: A transient oxyanion forms, stabilized by ethanol’s protic environment.

  • Ring Closure: Intramolecular amine displacement of the ethoxy group generates the tetrahydropyrazinone ring .

Catalytic Hydrogenation Dynamics
Ra-Ni’s high surface area and nickel’s d-orbital geometry facilitate H2\text{H}_2 dissociation and selective adsorption of the tetrahydropyrazinone’s α,β-unsaturated carbonyl system. This directs hydrogen addition to the 1,2 and 5,6 positions without disturbing the thienyl substituent .

Byproduct Formation and Mitigation

  • Imine Oligomerization: Excess ethylenediamine or prolonged reflux may lead to oligomeric side products. Controlled stoichiometry and reaction monitoring mitigate this .

  • Thiophene Ring Hydrogenation: Although Ra-Ni typically preserves aromatic thiophenes, temperatures exceeding 80°C risk partial saturation. Maintaining 70°C ensures fidelity .

Industrial-Scale Production Considerations

Solvent Recovery and Recycling

Ethanol’s low toxicity and ease of distillation make it ideal for large-scale operations. Process intensification studies suggest:

  • Distillation Efficiency: >90% ethanol recovery via fractional distillation.

  • Catalyst Reusability: Ra-Ni retains 75% activity after three hydrogenation cycles .

Alternative Synthetic Strategies

While the established route dominates literature, exploratory approaches include:

Enzymatic Cyclization

Preliminary trials with lipase catalysts (e.g., Candida antarctica Lipase B) achieved 40% conversion of glyoxylate precursors at 45°C, though reaction times extended to 72 hours .

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 300 W) reduced cyclization time to 30 minutes with comparable yields . However, scalability challenges persist due to vessel design limitations.

Scientific Research Applications

Anti-inflammatory Effects

A significant body of research has investigated the anti-inflammatory properties of Tenilsetam, particularly in mouse models engineered to study neuroinflammation:

  • Study on GFAP-IL6 Mice : In a study involving GFAP-IL6 transgenic mice, this compound was administered via enriched food pellets over periods of 5 and 15 months. Results demonstrated a marked decrease in the total number of Iba-1+ microglia in both the cerebellum and hippocampus at 8 months, with similar reductions observed at 18 months in the cerebellum. Additionally, this compound prevented cerebellar volume loss and significantly decreased levels of tumor necrosis factor-alpha (TNF-α) to levels comparable to wild-type controls after 15 months .

Cognitive Enhancement

This compound has also been evaluated for its cognitive-enhancing properties:

  • Clinical Trials in Alzheimer's Patients : Clinical studies have reported improvements in cognitive performance among Alzheimer's patients treated with this compound. One notable trial involved administration of 150 mg/day for three months, resulting in significant enhancements in cognitive tasks measured by the Favourability Judgement Task (FJT) and event-related potentials (ERPs) during psychophysiological assessments .

Data Table: Summary of Key Findings

Study FocusModel/PopulationDurationKey Findings
Anti-inflammatory effectsGFAP-IL6 mice5 and 15 monthsDecreased Iba-1+ microglia; reduced TNF-α levels
Cognitive enhancementAlzheimer's patients3 monthsImproved performance on cognitive tasks
Mechanism of actionIn vitro studies-Inhibition of protein crosslinking by AGEs

Case Study 1: Neuroinflammation in Alzheimer's Disease

In a controlled study involving elderly patients diagnosed with Alzheimer's disease, this compound was administered alongside standard treatments. Patients exhibited notable improvements in cognitive assessments over a three-month period, suggesting that this compound may enhance the efficacy of conventional therapies through its anti-inflammatory actions.

Case Study 2: Long-term Effects on Microglial Activation

A longitudinal study tracked GFAP-IL6 mice over an extended period (15 months) while administering this compound. The results indicated sustained reductions in microglial density and inflammatory markers, supporting the hypothesis that long-term treatment with this compound could be beneficial in managing chronic neuroinflammation associated with aging and neurodegenerative diseases.

Mechanism of Action

Tenilsetam exerts its effects by covalently attaching to glycated proteins, thereby blocking the reactive sites for further polymerization reactions. This inhibition of AGE formation is believed to reduce the crosslinking of amyloid plaques and decrease the inflammatory response by diminishing the activation of phagocytosing microglia .

Comparison with Similar Compounds

Mechanistic Differences

Table 1: Key Mechanisms of AGE Inhibitors

Compound Mechanism of Action Target Pathway
Tenilsetam Covalent attachment to glycated proteins; blocks polymerization of AGEs AGE crosslinking, Aβ aggregation
Aminoguanidine Traps reactive carbonyl intermediates (e.g., methylglyoxal) Early-stage glycation
Metformin Reacts with dicarbonyl intermediates via its guanidine group Glycation and insulin signaling
Pyridoxamine Scavenges reactive carbonyls and inhibits oxidative cleavage of Amadori products AGEs and ALEs (advanced lipoxidation end-products)
Carnosine Chelates metal ions and neutralizes carbonyl species Broad-spectrum antioxidant

Key Insights :

  • This compound uniquely targets late-stage glycation by preventing protein crosslinking, whereas aminoguanidine and pyridoxamine act earlier in the Maillard reaction .
  • Metformin’s antiglycation effects are secondary to its primary role in glucose metabolism, limiting its specificity .

Efficacy in Disease Models

Table 2: Preclinical and Clinical Efficacy

Compound Alzheimer’s Disease Diabetic Complications Side Effects
This compound Improved ERP amplitudes (5 µV increase in P300) ; reduced Aβ crosslinking Suppressed AGE fluorescence in kidneys Mild (dose-dependent CNS stimulation)
Aminoguanidine Limited data Reduced retinopathy in rodents Severe (anemia, flu-like symptoms)
Pyridoxamine Reduced oxidative stress in AD models Inhibited nephropathy and atherosclerosis Moderate (GI disturbances)
Metformin Indirect neuroprotection via insulin signaling Mixed results in clinical trials Lactic acidosis risk

Key Insights :

  • This compound’s dual action on AGEs and neuroinflammation makes it superior in AD compared to aminoguanidine, which lacks CNS penetration .
  • Pyridoxamine’s broader antioxidant profile offers advantages in systemic diabetic complications but lacks this compound’s specificity for amyloid pathology .

Table 3: Pharmacokinetic Properties

Compound Bioavailability Half-Life (Hours) Key Metabolites
This compound High (oral) 2–4 None reported
Aminoguanidine Moderate 6–8 Guanidine derivatives
Metformin 50–60% 4–6 Non-active metabolites

Safety Notes:

  • This compound’s short half-life necessitates frequent dosing but minimizes accumulation-related toxicity .

Biological Activity

Tenilsetam, chemically known as (±)-3-(2-thienyl)-2-piperazinone, is a compound primarily recognized for its nootropic and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Inhibition of Advanced Glycation End Products (AGEs) :
    This compound has been shown to inhibit the Maillard reaction, which leads to the formation of AGEs. These compounds are implicated in various pathological conditions, including diabetes and neurodegenerative diseases. In vitro studies demonstrated that this compound effectively blocked the polymerization of proteins induced by glucose and fructose, thus reducing AGE formation . In vivo studies on diabetic rats indicated that this compound administration significantly decreased AGE-derived fluorescence in renal cortex and aorta, suggesting its potential role in managing diabetic complications .
  • Anti-inflammatory Effects :
    Research utilizing the GFAP-IL6 mouse model revealed that this compound treatment resulted in a significant reduction in microglial activation in the cerebellum and hippocampus. This reduction was associated with decreased levels of pro-inflammatory cytokines such as TNF-α . The study indicated that this compound not only lowered microglial density but also prevented cerebellar volume loss over time, highlighting its long-term anti-inflammatory benefits .
  • Neuroprotective Properties :
    This compound's neuroprotective effects were further supported by studies demonstrating its ability to protect against neurotoxicity induced by methylglyoxal, a compound known to exacerbate oxidative stress and inflammation in neuronal cells . This suggests that this compound may be beneficial in conditions characterized by neuroinflammation and oxidative damage.

Table 1: Summary of Key Studies on this compound

Study ReferenceModel UsedKey FindingsDuration
GFAP-IL6 Mouse ModelDecreased microglial density; reduced TNF-α levels5 & 15 months
Diabetic RatsReduced AGE levels; improved renal function16 weeks
In Vitro Protein StudiesInhibited protein polymerizationConcentration-dependent
Neurotoxic ModelsNeuroprotective against methylglyoxal-induced damageNot specified

Case Studies

  • Case Study on Diabetic Complications :
    In a controlled study involving streptozotocin-induced diabetic rats, this compound was administered at a dosage of 50 mg/kg/day for 16 weeks. The results showed a marked decrease in advanced glycation end-products, indicating a potential therapeutic application for managing diabetic complications related to AGE accumulation .
  • Long-term Effects on Neuroinflammation :
    A longitudinal study involving GFAP-IL6 mice treated with this compound highlighted its sustained anti-inflammatory effects over 15 months. The treatment not only reduced the number of activated microglia but also mitigated the associated cognitive decline typically observed in neuroinflammatory conditions .

Q & A

Basic Research Questions

Q. What are the established mechanisms of action of Tenilsetam in Alzheimer’s disease research?

this compound primarily functions as an advanced glycation end-product (AGE) inhibitor and carbonyl scavenger, targeting neurotoxic compounds like methylglyoxal. It also exhibits antioxidant properties and copper-chelating activity, which may mitigate oxidative stress in neurodegenerative models . Preclinical studies highlight its role in reducing AGE accumulation in diabetic retinopathy, though without addressing pericyte loss, suggesting distinct pathways for different pathologies .

Q. Which preclinical models are validated for assessing this compound’s efficacy?

Diabetic rat models are widely used to study this compound’s inhibition of diabetic retinopathy progression. Neurotoxicity models, such as methylglyoxal-induced damage in neuronal cells, are employed to evaluate its neuroprotective effects . Cognitive enhancement is typically tested in double-blind, placebo-controlled trials measuring information processing speed and memory retention .

Q. What molecular targets beyond AGE inhibition are associated with this compound?

this compound modulates endonuclease activity and exhibits nootropic effects, potentially influencing synaptic plasticity. Its copper-chelating properties may disrupt metal-induced amyloid-beta aggregation, a hallmark of Alzheimer’s pathology .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s efficacy across experimental models?

Discrepancies, such as its efficacy in inhibiting retinopathy without ameliorating pericyte loss in diabetic rats, require rigorous model-specific analysis. Researchers should:

  • Compare dosage regimens (e.g., acute vs. chronic administration).
  • Evaluate endpoint metrics (e.g., biochemical AGE levels vs. histological pericyte counts).
  • Conduct cross-model validation using complementary assays (e.g., in vitro AGE-binding studies paired with in vivo functional outcomes) .

Q. What methodological considerations are critical for designing cognitive studies with this compound?

  • Blinding and Controls : Use placebo arms and randomized allocation to minimize bias, as demonstrated in its double-blind trial .
  • Cognitive Metrics : Employ standardized tools like the Morris Water Maze for spatial memory or EEG for real-time brain activity monitoring.
  • Dosage Optimization : Conduct pharmacokinetic studies to determine blood-brain barrier penetration and optimal dosing windows .

Q. How can in vitro findings on this compound’s anti-AGE activity be translated to in vivo models?

Researchers must:

  • Validate in vitro binding assays with in vivo AGE quantification (e.g., immunohistochemistry in retinal tissues).
  • Monitor off-target effects using proteomic profiling to identify unintended interactions.
  • Incorporate biomarkers like serum methylglyoxal levels to correlate mechanistic activity with functional outcomes .

Q. What strategies improve this compound’s bioavailability for CNS-targeted delivery?

  • Formulation : Use lipid nanoparticles or prodrug designs to enhance blood-brain barrier permeability.
  • Combination Therapy : Pair this compound with agents that upregulate endogenous antioxidant systems (e.g., Nrf2 activators).
  • Disease-Stage Specificity : Tailor dosing to early-stage neurodegeneration, where AGE accumulation is reversible .

Q. Data Analysis and Reproducibility

Q. How should conflicting data on this compound’s neuroprotective effects be interpreted?

Contradictions may arise from variations in model systems (e.g., species-specific metabolic differences) or experimental endpoints. Researchers should:

  • Perform meta-analyses of existing datasets to identify consensus findings.
  • Replicate studies under standardized conditions (e.g., ISO-certified labs).
  • Publish negative results to clarify boundary conditions for efficacy .

Q. What protocols ensure reproducibility in this compound’s characterization?

  • Compound Purity : Require >98% purity with HPLC/MS validation, as specified in preclinical studies .
  • Dose-Response Curves : Include multiple dosages (e.g., 1–100 µM in vitro, 5–50 mg/kg in vivo) to establish therapeutic windows.
  • Data Transparency : Share raw datasets (e.g., AGE quantification, cognitive scores) in supplementary materials .

Q. Tables: Key Findings from Preclinical Studies

Model Dosage Outcome Reference
Diabetic Rats10 mg/kg/dayReduced retinal AGEs; no pericyte loss recovery
Methylglyoxal Neurotoxicity50 µM80% reduction in neuronal apoptosis
Double-Blind Trial (Humans)100 mg/day15% improvement in cognitive processing speed

Properties

IUPAC Name

3-thiophen-2-ylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c11-8-7(9-3-4-10-8)6-2-1-5-12-6/h1-2,5,7,9H,3-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBACKDMGYMXYLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701006187
Record name 3-(Thiophen-2-yl)-3,4,5,6-tetrahydropyrazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701006187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86696-86-8, 85606-97-9
Record name Tenilsetam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086696868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Thiophen-2-yl)-3,4,5,6-tetrahydropyrazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701006187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TENILSETAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4Q7XM74N6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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